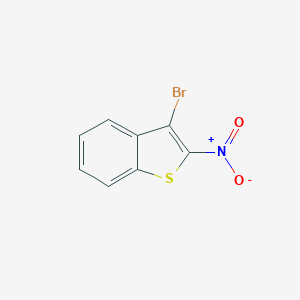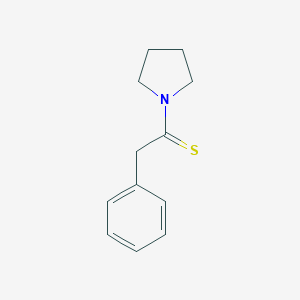
3-ブロモ-2-ニトロ-1-ベンゾチオフェン
概要
説明
The compound of interest, 3-Bromo-2-nitro-benzo[b]thiophene, is a brominated and nitrated derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic aromatic compound. This compound is of particular interest due to its potential use in various chemical reactions and as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of benzo[b]thiophenes can be achieved through several methods. One approach involves a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, which yields a variety of 2-substituted benzo[b]thiophenes . Another method includes a one-pot synthesis from bromoenynes and o-alkynylbromobenzene derivatives, using a Pd-catalyzed C-S bond formation followed by heterocyclization . Additionally, a sequential one-pot synthesis using copper-catalyzed intermolecular C-S coupling and palladium-catalyzed intramolecular arene-alkene coupling has been reported .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-nitro-benzo[b]thiophene has been studied using spectroscopic techniques. These studies have helped determine the structure of the compound and its isomers, which arise from aromatic nucleophilic substitution reactions with amines . The structure of related thiophene derivatives has also been confirmed through nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
3-Bromo-2-nitro-benzo[b]thiophene undergoes interesting chemical reactions with amines, leading to the formation of N-substituted amino derivatives and their isomers. This reaction showcases a novel aromatic nucleophilic substitution with rearrangement . The kinetics of reactions involving similar bromo-nitro-thiophene derivatives with nucleophiles have been studied, providing insights into the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, including those similar to 3-Bromo-2-nitro-benzo[b]thiophene, have been investigated through vibrational spectroscopy and density functional theory (DFT) simulations. These studies provide information on the vibrational frequencies, geometric parameters, and electronic properties such as the HOMO-LUMO energies . The reactivity of related compounds has also been explored, revealing the influence of substituents on the chemical behavior of these molecules .
科学的研究の応用
有機電界効果トランジスタ(OFET)
3-ブロモ-2-ニトロ-1-ベンゾチオフェン: 誘導体は、高移動度OFETデバイスの開発に不可欠です。その構造的特性は、高性能OFETにとって不可欠な、効率的な電荷輸送に貢献します。 この化合物の誘導体は、OFETの安定性と性能を向上させるように調整することができ、フレキシブルエレクトロニクスや先進的なディスプレイ技術に適しています .
色素増感型太陽電池(DSSC)
再生可能エネルギーの分野では、3-ブロモ-2-ニトロ-1-ベンゾチオフェンは、DSSCにおいてフラーレン受容体の代替として役割を果たしています。 その誘導体は、光吸収と電子移動プロセスを強化するように設計することができ、太陽電池の効率と安定性を向上させます .
有機光起電力(OPV)
DSSCと同様に、この化合物の誘導体は、OPVにおいて非フラーレン受容体として機能します。 それらは吸収スペクトルと光起電力特性に貢献し、費用対効果が高く環境に優しい太陽光発電ソリューションの開発につながる可能性があります .
凝集誘起発光(AIE)
この化合物はAIE特性を示し、凝集時に光を放出する材料を作成するために貴重です。 この特性は、バイオイメージング、センサー、光電子デバイスで潜在的な用途を持つ新しいタイプの発光材料を開発するのに役立ちます .
機化発光(MFC)挙動
3-ブロモ-2-ニトロ-1-ベンゾチオフェン: 誘導体は、機械的刺激に応答して蛍光色を変えることができます。 このMFC挙動は、応力と歪みセンサー、セキュリティ印刷、および機械的変化を視覚的に伝えるスマート材料の開発に役立ちます .
液晶性
この化合物の誘導体は、フラットパネルディスプレイや電子ペーパーなどのディスプレイ技術で重要な用途を持つ、液晶性について研究されてきました。 これらの材料の配向と相挙動を制御する能力は、ディスプレイの解像度とエネルギー効率を向上させる鍵となります .
求核置換反応
3-ブロモ-2-ニトロ-1-ベンゾチオフェンの求核条件下での反応性は、さまざまな置換誘導体を作成するために研究されてきました。 これらの反応は、化学センサーや分子エレクトロニクスで使用するための、調整された電子特性と光学特性を持つ新しい化合物を合成するための基礎となります .
金属化反応
3-ブロモ-2-ニトロ-1-ベンゾチオフェンの金属化により、さまざまな官能基を導入することができ、この化合物の汎用性を広げます。 得られた誘導体は、先進的な材料科学アプリケーションのための複雑な分子アーキテクチャを構築するために使用できます .
将来の方向性
While specific future directions for “3-Bromo-2-nitro-benzo[b]thiophene” were not found, research on similar compounds continues to be an active area of interest. For example, novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core have been synthesized and characterized . Another study reported an improved, multigram synthesis of 3-bromonaphthothiophene .
作用機序
Target of Action
3-Bromo-2-Nitro-1-Benzothiophene, also known as 3-Bromo-2-Nitrobenzo[b]thiophene or 3-Bromo-2-Nitro-benzo[b]thiophene, is a compound that has been studied for its potential biological activities Benzothiophene derivatives have been reported to exhibit cytotoxic activity, suggesting potential targets within cancer cells .
Mode of Action
Bronidox’s primary mode of action is believed to be the oxidation of essential protein thiols, causing inhibition of enzyme activity and subsequent inhibition of microbial growth
Biochemical Pathways
Benzothiophene derivatives are known to play a role in various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects . These activities suggest that the compound may interact with multiple biochemical pathways, potentially influencing cell proliferation, inflammation, and microbial growth.
Result of Action
Benzothiophene derivatives have been associated with cytotoxic activity, suggesting that they may induce cell death or inhibit cell proliferation
特性
IUPAC Name |
3-bromo-2-nitro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVPNAJUHZJMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304856 | |
| Record name | 3-Bromo-2-nitro-benzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17402-78-7 | |
| Record name | 17402-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-2-nitro-benzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-2-NITRO-BENZO(B)THIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Q & A
Q1: What makes the reactivity of 3-bromo-2-nitrobenzo[b]thiophene unique?
A: 3-Bromo-2-nitrobenzo[b]thiophene exhibits an intriguing reaction pathway when treated with amines in N,N-dimethylformamide (DMF). While typical aromatic nucleophilic substitution would be expected to replace the bromine atom, this compound undergoes a rearrangement. [, ] This results in the formation of two products: the expected N-substituted 3-amino-2-nitrobenzo[b]thiophene and its isomer, the unexpected N-substituted 2-amino-3-nitrobenzo[b]thiophene. [, ] This unusual reactivity opens up possibilities for synthesizing specific isomers that are otherwise challenging to obtain.
Q2: How was this unusual rearrangement confirmed?
A: Initially, spectroscopic techniques were employed to confirm the structures of the unexpected isomeric products. [, ] Further research using 3-bromo-2-nitrobenzo[b]thiophene labeled with carbon-13 at the C-2 position provided definitive proof of a nitro group shift, rather than a carbon skeleton rearrangement, during the nucleophilic substitution with 3-(trifluoromethyl)aniline. []
Q3: What is the significance of this rearrangement in organic synthesis?
A: The observed rearrangement in 3-bromo-2-nitrobenzo[b]thiophene reactions with amines presents a novel synthetic route to N-substituted 2-amino-3-nitrobenzo[b]thiophenes. [] This is particularly valuable as the direct synthesis of these isomers from 2-bromo-3-nitrobenzo[b]thiophene proves difficult, often resulting in undesirable byproducts. []
Q4: What influences the ratio of isomeric products formed?
A: The specific amine employed in the reaction plays a crucial role in dictating the ratio of the two isomeric products. [, ] Research investigating the impact of ortho-substituted anilines on the reaction outcome provided insights into the product distribution and their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. [, ]
Q5: What is the proposed mechanism behind this rearrangement?
A: Further investigation into the reactivity of 3-bromo-2-nitrobenzo[b]thiophene with various nucleophiles has shed light on the underlying mechanism. Evidence points towards a base-catalyzed mechanism being responsible for the observed rearrangement. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)